![molecular formula C21H26ClN3O B13567082 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Starting material: Intermediate from the previous step
- Reagent: 2-methylphenyl ethyl halide
- Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate)
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves multiple steps, starting from readily available starting materials
-
Formation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Carboxylic acid or its derivatives
- Conditions: Acidic or basic medium, elevated temperature
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Major Products: Oxidized derivatives of the benzimidazole core
-
Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent (e.g., ethanol), ambient temperature
- Major Products: Reduced derivatives of the benzimidazole core
-
Substitution:
- Reagents: Halogenating agents or nucleophiles
- Conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydroxide)
- Major Products: Substituted derivatives at the piperidinyl or methylphenyl groups
Wissenschaftliche Forschungsanwendungen
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology:
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme inhibition and protein binding
-
Medicine:
- Explored for its therapeutic potential in treating various diseases
- Studied for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Used in the development of new materials with specific properties
- Investigated for its potential in catalysis and other industrial processes
Wirkmechanismus
The mechanism of action of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can be compared with other benzimidazole derivatives, such as:
-
Benzimidazole:
- Basic structure without additional functional groups
- Used as a starting material for more complex derivatives
-
Methylbenzimidazole:
- Contains a methyl group on the benzimidazole core
- Studied for its enhanced biological activity
-
Piperidinylbenzimidazole:
- Contains a piperidinyl group on the benzimidazole core
- Investigated for its potential as a therapeutic agent
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C21H26ClN3O |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-[1-(2-methylphenyl)ethyl]-3-piperidin-4-ylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H25N3O.ClH/c1-15-7-3-4-8-18(15)16(2)23-19-9-5-6-10-20(19)24(21(23)25)17-11-13-22-14-12-17;/h3-10,16-17,22H,11-14H2,1-2H3;1H |
InChI-Schlüssel |
KCNRWXPHLYMYJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)N2C3=CC=CC=C3N(C2=O)C4CCNCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



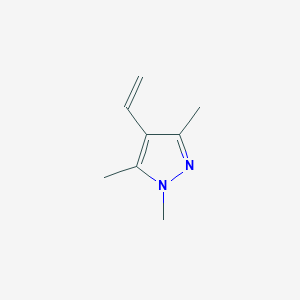



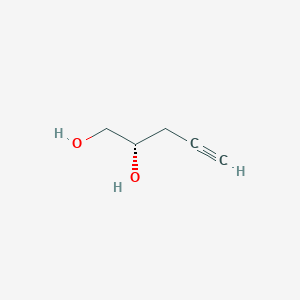
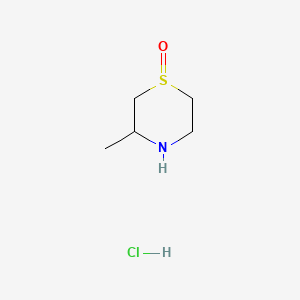
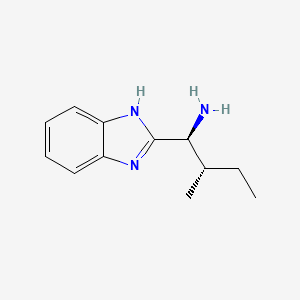
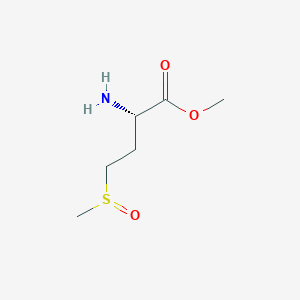

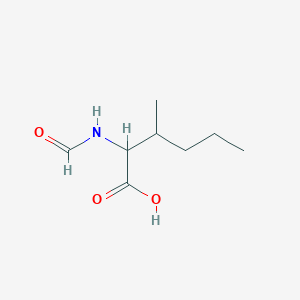
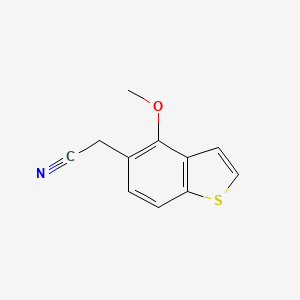
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

